molecular formula C16H27NO2 B4892284 N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine

N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine

Cat. No. B4892284
M. Wt: 265.39 g/mol
InChI Key: CTLBWVHHMNUNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound is commonly referred to as 'IMP' and has been studied extensively for its therapeutic potential in various diseases. In

Mechanism of Action

The mechanism of action of IMP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which play a role in inflammation and cancer development. IMP has also been found to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
IMP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and prevent fibrosis. IMP has also been found to improve cardiac function and reduce blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using IMP in lab experiments is that it has been extensively studied and its properties are well understood. However, one of the limitations of using IMP is that it is not readily available and requires a complex synthesis process.

Future Directions

For the use of IMP include its use in cancer treatment, fibrosis prevention, and heart failure treatment.

Scientific Research Applications

IMP has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. IMP has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.

properties

IUPAC Name

3-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-13(2)15-7-6-14(3)16(12-15)19-11-9-17-8-5-10-18-4/h6-7,12-13,17H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLBWVHHMNUNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCNCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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